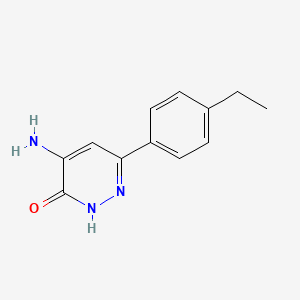

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one

CAS No.: 1017670-54-0

Cat. No.: VC3043939

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017670-54-0 |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 5-amino-3-(4-ethylphenyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C12H13N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) |

| Standard InChI Key | QXIVSBBGEVTBQZ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |

Introduction

Chemical Structure and Properties

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one is characterized by a pyridazinone core with an amino group at the 4-position and an ethylphenyl substituent at the 6-position. The compound exists in a 4,5-dihydro form, which distinguishes it from its fully aromatic counterparts.

Physical and Chemical Properties

The compound has the following key properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 1133446-27-1 |

| IUPAC Name | 5-amino-3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

| Melting Point | Not available in search results |

| Appearance | Solid (specific color not mentioned in search results) |

| Solubility | Not available in search results |

The compound contains a pyridazinone ring with a carbonyl group at the 3-position, which contributes to its chemical reactivity and potential biological activities . The ethyl group on the phenyl ring and the amino substituent both influence its physical properties and biological behavior.

Synthesis Methods

General Synthetic Routes

The synthesis of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one typically follows similar routes to other pyridazinone derivatives. Based on the available literature on related compounds, potential synthetic pathways include:

Mannich Reaction Approach

One potential synthetic route involves the use of Mannich reactions, similar to those described for related pyridazinone compounds. This would involve the reaction of 6-(4-ethylphenyl)-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde and an appropriate secondary amine .

Cyclization of Hydrazones

Another possible approach involves the cyclization of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid in acetic anhydride. This method has been used to synthesize various pyridazin-3-one derivatives and could potentially be adapted for the synthesis of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one .

Friedel-Craft Acylation Followed by Cyclization

A third potential route involves Friedel-Craft acylation of 4-ethylbenzene with succinic anhydride to yield 4-(4-ethylphenyl)-4-oxobutyric acid, followed by reaction with hydrazine hydrate to give 6-(4-ethylphenyl)-pyridazinone, which could be further modified to introduce the amino group at the 4-position .

Biological Activities

Anticonvulsant Activity

Pyridazinone derivatives similar to 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one have shown promising anticonvulsant activity. For example, 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one compounds have demonstrated significant reduction in maximal electroshock (MES), isoniazid (INH), and pentylenetetrazole (PTZ) induced convulsions . This suggests that the 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one might possess similar anticonvulsant properties.

Antitubercular Activity

Several pyridazinone derivatives have shown antitubercular activity against Mycobacterium tuberculosis. For instance, 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one compounds exhibited minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 6.25 μg/mL . This suggests potential antitubercular applications for 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Analgesic and Anti-inflammatory Activity

Pyridazinone derivatives have also demonstrated analgesic and anti-inflammatory activities. Compounds such as 2-methyl-5-morpholino-6-propoxypyridazin-3(2H)-one and related structures have shown potent analgesic and antipyretic activities comparable to established drugs . Given its structural similarities, 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one might possess similar properties.

Platelet Aggregation Inhibition

Some 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones have demonstrated inhibition of platelet aggregation, suggesting potential cardiovascular applications . The structural similarity of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to these compounds suggests it might share this biological property.

Structure-Activity Relationships

Role of Functional Groups

The biological activities of pyridazinone derivatives are significantly influenced by the nature and position of substituents on the pyridazinone ring. The amino group at the 4-position and the ethylphenyl group at the 6-position in 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one are likely to play crucial roles in determining its biological activities.

Amino Group Influence

The amino group at the 4-position may contribute to hydrogen bonding interactions with biological targets, potentially enhancing the compound's binding affinity and biological activity. This functional group is often associated with improved solubility and bioavailability of pharmaceutical compounds.

Ethylphenyl Group Contributions

The ethylphenyl group at the 6-position likely contributes to the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes. The ethyl substituent on the phenyl ring may enhance the compound's interaction with hydrophobic binding pockets in target proteins.

Comparison with Similar Compounds

Structural Analogs

Several compounds structurally related to 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one have been reported in the literature. These include:

These structural analogs may provide insights into the structure-activity relationships of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one and guide the development of more potent derivatives.

Mechanism of Action

Ion Channels and GABAergic System

The anticonvulsant activity of pyridazinone derivatives has been attributed to their interaction with voltage-gated ion channels and enhancement of GABAergic activity . 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one may share these mechanisms, potentially explaining any anticonvulsant properties it might possess.

Phosphodiesterase Enzymes

Some pyridazinone derivatives have demonstrated phosphodiesterase III (PDE III) inhibitory activity, contributing to their inotropic and vasodilator effects . 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one might similarly interact with phosphodiesterase enzymes, potentially affecting cyclic nucleotide signaling pathways.

Platelet Aggregation Pathways

The inhibition of platelet aggregation by some pyridazinone derivatives suggests interaction with proteins involved in platelet function, such as the ADP receptor or cyclooxygenase enzymes . 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one might share this mechanism, potentially contributing to any antiplatelet activity it may possess.

Applications in Research and Medicine

Neurological Disorders

The potential anticonvulsant activity of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one suggests its possible application in the treatment of epilepsy and other seizure disorders . Further research may reveal additional neurological applications.

Infectious Diseases

The potential antitubercular activity of pyridazinone derivatives suggests that 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one might be developed as a treatment for tuberculosis or other infectious diseases .

Pain and Inflammation

If 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one possesses analgesic and anti-inflammatory properties similar to other pyridazinone derivatives, it might be developed for the treatment of pain conditions or inflammatory disorders .

Cardiovascular Disorders

The potential platelet aggregation inhibitory activity suggests applications in cardiovascular medicine, possibly for the prevention of thrombotic events .

Use as a Chemical Building Block

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one may serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. The amino group at the 4-position provides a reactive site for further chemical modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume